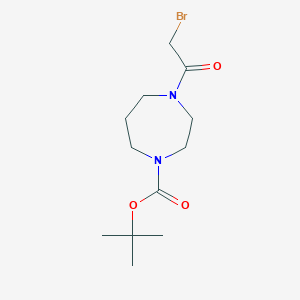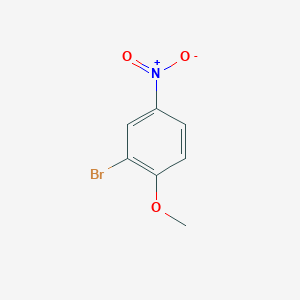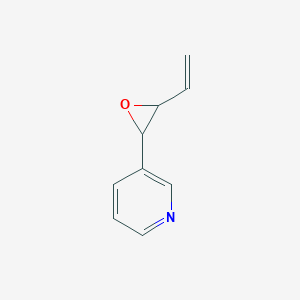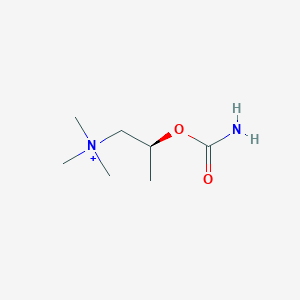![molecular formula C20H17ClN4O3 B040311 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline CAS No. 115687-05-3](/img/structure/B40311.png)
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogues similar to 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves multiple modification schemes aimed at improving bioavailability and retaining activity. For instance, the introduction of nitrogen atoms into the aromatic ring and the expansion of the ring to a bicyclic tetrahydroisoquinoline moiety have been explored (Rajendra Tangallapally et al., 2006). These modifications have shown to increase absorption and serum half-life, indicating a complex synthesis process that enhances the compound's properties.
Molecular Structure Analysis
The crystal structure of derivatives similar to 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has been elucidated, revealing intricate details about their molecular framework. For example, compounds have been synthesized and their crystal structures determined to understand their molecular configuration, showcasing the orthorhombic crystal system with specific unit cell parameters (C. Ibiş & N. Deniz, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline analogues involve interactions with various agents, leading to the formation of new compounds. The reaction with piperazine and morpholine under specific conditions results in selective synthesis of novel derivatives (O. Çakmak et al., 2020). These reactions highlight the chemical versatility and potential for diverse applications of these compounds.
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and stability, are crucial for their application in various domains. The analysis of these properties is essential for understanding the compound's behavior in different environments and for potential applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, pH stability, and electrochemical properties, have been explored to understand the compound's utility in chemical synthesis and potential medicinal applications. Studies have shown that these compounds exhibit significant antimicrobial activity, highlighting their potential as leads for drug development (P. Senthilkumar et al., 2009).
Applications De Recherche Scientifique
Piperazine and morpholine substituted quinolines, including those similar to 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline, have shown potential as drug candidates for treating diseases such as glaucoma, epilepsy, Alzheimer's, leukemia, and type-2 diabetes mellitus (Çakmak et al., 2020).
4-piperazinylquinoline-linked isatin analogs demonstrate promising anti-breast cancer activity. These compounds cause apoptosis in MCF7 cancer cells but not in MCF10A non-cancer cells (Solomon, Hu, & Lee, 2010).
Novel 2-aryl-5-nitroquinolines, which are structurally related to the compound , show potential as bioreductive activation prodrug systems. These systems are promising for the synthesis of fluorescent model drugs (Couch, Burke, Knox, & Moody, 2008).
Substituted quinolines and heterocyclo[x,y-c]quinolines have potential as pharmaceutical agents for various diseases, including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).
Most new phosphoramidate derivatives synthesized from 5-nitroquinolin-8-ol show promising antimicrobial activity. A few of these derivatives also demonstrate promising radical scavenging activity (Reddy et al., 2015).
Arylquinolines based on four-ring fused heterocyclic systems can be used as potent and selective 5-HT3 receptor antagonists. The conformational properties of these compounds are influenced by the ring fused at face c (Giorgi, Cappelli, Anzini, & Vomero, 1998).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPVNZJCWIQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398200 | |
| Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline | |
CAS RN |
115687-05-3 | |
| Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CPNQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



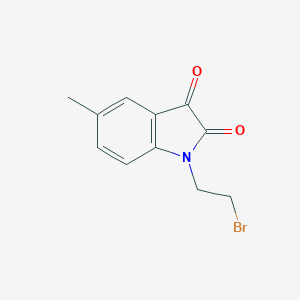
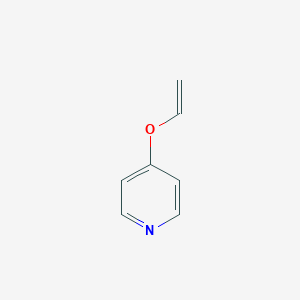
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
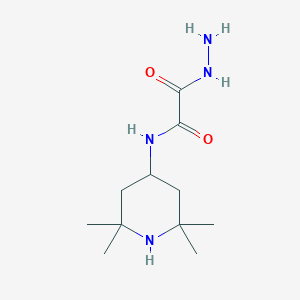
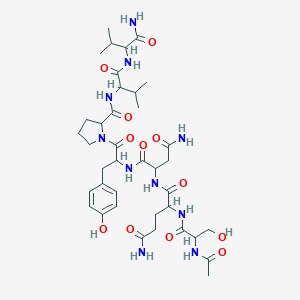
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
